molecular formula C18H30NaO3S B8730605 Sodium 4-(1-ethyldecyl)benzenesulfonate

Sodium 4-(1-ethyldecyl)benzenesulfonate

Cat. No. B8730605
M. Wt: 349.5 g/mol
InChI Key: GVGUFUZHNYFZLC-UHFFFAOYSA-N
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Patent
US09180717B2

Procedure details

A 2.5-L autoclave was charged with 830 g of deionized water, 750 g of vinyl chloride monomer, 6.8 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was initiated. The temperature was kept at 66° C. and when 60 minutes passed after the initiation of polymerization, 270 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.80 parts by weight based on the monomer) was continuously added over 360 minutes. After the pressure in the autoclave at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered and to the residue, 15 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.10 parts by weight based on the monomer) was additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.56 parts by weight and 0.11 parts by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
830 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:3])=[CH2:2].S(OOS([O-])(=O)=O)([O-])(=O)=[O:5].[K+:14].[K+].[CH2:16]([O:28][S:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)(=[O:31])=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na:38]>O>[CH:1]([Cl:3])=[CH2:2].[CH2:16]([O:28][S:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)(=[O:31])=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na:38].[C:16]([O-:28])(=[O:5])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[K+:14] |f:1.2.3,4.5,8.9,10.11,^1:37,64|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step Three
Name
Quantity
750 g
Type
reactant
Smiles
C(=C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
75 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
830 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
emulsion polymerization
CUSTOM
Type
CUSTOM
Details
was kept at 66° C.
CUSTOM
Type
CUSTOM
Details
when 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
was continuously added over 360 minutes
Duration
360 min
CUSTOM
Type
CUSTOM
Details
at 66° C.
CUSTOM
Type
CUSTOM
Details
was recovered and to the residue, 15 g of an aqueous potassium laurate solution
ADDITION
Type
ADDITION
Details
was additionally added

Outcomes

Product
Name
Type
product
Smiles
C(=C)Cl
Name
Type
product
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09180717B2

Procedure details

A 2.5-L autoclave was charged with 830 g of deionized water, 750 g of vinyl chloride monomer, 6.8 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was initiated. The temperature was kept at 66° C. and when 60 minutes passed after the initiation of polymerization, 270 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.80 parts by weight based on the monomer) was continuously added over 360 minutes. After the pressure in the autoclave at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered and to the residue, 15 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.10 parts by weight based on the monomer) was additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.56 parts by weight and 0.11 parts by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
830 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:3])=[CH2:2].S(OOS([O-])(=O)=O)([O-])(=O)=[O:5].[K+:14].[K+].[CH2:16]([O:28][S:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)(=[O:31])=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na:38]>O>[CH:1]([Cl:3])=[CH2:2].[CH2:16]([O:28][S:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)(=[O:31])=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na:38].[C:16]([O-:28])(=[O:5])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[K+:14] |f:1.2.3,4.5,8.9,10.11,^1:37,64|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step Three
Name
Quantity
750 g
Type
reactant
Smiles
C(=C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
75 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
830 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
emulsion polymerization
CUSTOM
Type
CUSTOM
Details
was kept at 66° C.
CUSTOM
Type
CUSTOM
Details
when 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
was continuously added over 360 minutes
Duration
360 min
CUSTOM
Type
CUSTOM
Details
at 66° C.
CUSTOM
Type
CUSTOM
Details
was recovered and to the residue, 15 g of an aqueous potassium laurate solution
ADDITION
Type
ADDITION
Details
was additionally added

Outcomes

Product
Name
Type
product
Smiles
C(=C)Cl
Name
Type
product
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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